molecular formula C10H8BrNO B13972706 8-Bromo-7-methyl-1(2h)-isoquinolinone

8-Bromo-7-methyl-1(2h)-isoquinolinone

Cat. No.: B13972706
M. Wt: 238.08 g/mol
InChI Key: JOKFQOGLPNMSKF-UHFFFAOYSA-N
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Description

8-Bromo-7-methyl-1(2h)-isoquinolinone is a high-purity chemical reagent designed for research and development applications, particularly in medicinal chemistry and drug discovery. As a functionalized isoquinolinone, this compound serves as a versatile synthetic intermediate. The bromine substituent at the 8-position makes it a suitable substrate for various metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for the introduction of diverse carbon and nitrogen-based functional groups . The isoquinolinone scaffold is a privileged structure in pharmaceutical research, found in compounds investigated for a range of biological activities. Related isoquinoline and quinoline derivatives have been explored as potent and selective inhibitors of phosphodiesterase enzymes (PDEs), with potential applications in central nervous system (CNS) disorders such as Alzheimer's disease . Furthermore, analogous structures are key intermediates in the multi-step synthesis of complex alkaloids and other bioactive molecules with reported cytotoxic properties . This combination of bromine and methyl substituents on the isoquinolinone core provides researchers with a valuable building block for constructing compound libraries and exploring novel chemical space in the search for new therapeutic agents. Please note: This product is intended for research purposes only and is not for diagnostic or therapeutic use. It is the responsibility of the researcher to ensure compliance with all applicable local and international regulations for the handling and disposal of chemicals.

Properties

Molecular Formula

C10H8BrNO

Molecular Weight

238.08 g/mol

IUPAC Name

8-bromo-7-methyl-2H-isoquinolin-1-one

InChI

InChI=1S/C10H8BrNO/c1-6-2-3-7-4-5-12-10(13)8(7)9(6)11/h2-5H,1H3,(H,12,13)

InChI Key

JOKFQOGLPNMSKF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C=CNC2=O)Br

Origin of Product

United States

Preparation Methods

Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction is a versatile method for synthesizing isoquinolines. It involves several steps:

  • Condensation : A benzaldehyde reacts with an aminoacetaldehyde dimethyl acetal to form an imine.
  • Cyclization : The imine undergoes acid-catalyzed cyclization.
  • Oxidation : The resulting dihydroisoquinoline is oxidized to form the isoquinoline ring.

Bromination of Isoquinolines

Bromination of isoquinolines can be achieved using brominating agents like N-bromosuccinimide (NBS) in the presence of a catalyst. The position of bromination (e.g., 5- or 8-) can be influenced by reaction conditions such as temperature and the choice of catalyst.

Challenges and Considerations

  • Selectivity : Achieving selective bromination at the 8-position can be challenging and may require careful control of reaction conditions.
  • Yield : The overall yield of the synthesis may be affected by the efficiency of each step, particularly the bromination step.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-7-methyl-1(2h)-isoquinolinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydroisoquinolinones.

    Substitution: The bromine atom at the 8th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydroisoquinolinones. Substitution reactions result in various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

8-Bromo-7-methyl-1(2h)-isoquinolinone has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 8-Bromo-7-methyl-1(2h)-isoquinolinone involves its interaction with specific molecular targets and pathways. The bromine atom and the isoquinolinone core play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways and cellular processes.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below highlights key structural differences between 8-Bromo-7-methyl-1(2H)-isoquinolinone and similar compounds:

Table 1: Structural and Functional Comparison

Compound Name Substituents Core Structure Key Properties/Activities References
8-Bromo-7-methyl-1(2H)-isoquinolinone Br at C8, Me at C7 1(2H)-isoquinolinone Predicted higher hydrophobicity; slower biodegradation
7-Bromo-3,4-dihydro-1(2H)-isoquinolinone Br at C7, dihydro ring 3,4-dihydro-isoquinolinone Partial saturation reduces aromaticity; synthesized via HBr/MeOH
4-Bromo-7-chloroisoquinolin-1-amine Br at C4, Cl at C7, NH2 at C1 Isoquinoline Dual halogenation; amine enhances solubility
3-(3-Bromobenzyl)isoquinolin-1(2H)-one 3-Bromobenzyl at C3 1(2H)-isoquinolinone Bulky benzyl group; bioactivity in medicinal chemistry
8-Chloro-7-methoxy-3,4-dihydroisoquinolin-1(2h)-one Cl at C8, OMe at C7, dihydro ring 3,4-dihydro-isoquinolinone Methoxy group increases electron density
7-Amino-4-bromoisoquinolin-1(2H)-one NH2 at C7, Br at C4 1(2H)-isoquinolinone Amino group improves aqueous solubility

Key Observations:

  • Substituent Position: Bromine at C8 (target compound) vs.
  • Functional Groups : Methyl groups (target compound) increase hydrophobicity compared to polar groups like amines () or methoxy ().
  • Core Modifications : Dihydro derivatives (e.g., ) exhibit reduced aromaticity, enhancing susceptibility to addition reactions.

Physicochemical and Environmental Behavior

Table 2: Environmental Persistence and Biodegradation

Compound Type Biodegradability (Anaerobic) Environmental Persistence Key Observations References
Unsubstituted 1(2H)-isoquinolinone High Low Degraded after phenol in anaerobic conditions
Halogenated derivatives (e.g., 8-Bromo-7-methyl) Moderate to Low High Bromine impedes microbial degradation
Methyl-substituted derivatives Moderate Moderate Methyl groups enhance hydrophobicity, slowing degradation

Research Findings:

  • Biodegradation Pathways: Unsubstituted 1(2H)-isoquinolinone is anaerobically metabolized to methane and CO₂, but halogenation (Br, Cl) reduces degradation rates due to electron-withdrawing effects .
  • Environmental Monitoring: Ratios of quinolinone/quinoline and isoquinolinone/isoquinoline in contaminated sites reflect microbial activity; brominated derivatives like the target compound may persist longer .

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